molecular formula C19H18ClN3O4S2 B12203632 N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

Cat. No.: B12203632
M. Wt: 451.9 g/mol
InChI Key: PEDCCQCYNUURII-UHFFFAOYSA-N
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Description

N-(5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a sulfonamide-containing 1,3,4-thiadiazole derivative. The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfonyl group linked to a 2-chlorobenzyl moiety and an amide group connected to a 2-propoxybenzamide moiety.

Properties

Molecular Formula

C19H18ClN3O4S2

Molecular Weight

451.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide

InChI

InChI=1S/C19H18ClN3O4S2/c1-2-11-27-16-10-6-4-8-14(16)17(24)21-18-22-23-19(28-18)29(25,26)12-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3,(H,21,22,24)

InChI Key

PEDCCQCYNUURII-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The 2-propoxybenzoic acid precursor is synthesized via Williamson etherification of salicylic acid. Propyl bromide (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetone facilitate nucleophilic substitution at the phenolic oxygen. Reaction at reflux (56°C, 12 h) yields 2-propoxybenzoic acid with 85–90% efficiency.

Reaction Conditions Table

ReagentEquivalentsSolventTemperatureTimeYield
Salicylic acid1.0AcetoneReflux12 h89%
Propyl bromide1.2
K2CO32.0

Alternative Routes

Alternative methods include Friedel-Crafts alkylation using propyl chloride and AlCl3 in dichloromethane. However, this approach suffers from regioselectivity issues, yielding <70% of the desired product.

Formation of 2-Propoxybenzoyl Chloride

Thionyl Chloride-Mediated Activation

2-Propoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds at reflux (70°C, 4 h) with catalytic DMF (0.1 eq), achieving near-quantitative conversion. Excess SOCl2 is removed under reduced pressure, and the residue is used directly in subsequent steps.

Optimization Insights

  • DMF Catalysis : Reduces reaction time from 8 h to 4 h.

  • Solvent-Free Conditions : Improve atom economy but risk side reactions.

Assembly of 5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is constructed via cyclocondensation of thiosemicarbazide with 2-chlorobenzyl thioacetic acid. Heating at 120°C in acetic acid (6 h) yields 5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine with 78% efficiency.

Mechanistic Pathway

  • Nucleophilic attack by thiosemicarbazide on the thiocarbonyl group.

  • Cyclization with elimination of water.

Sulfur Oxidation to Sulfonyl Group

The thioether intermediate is oxidized to the sulfone using hydrogen peroxide (30%) in acetic acid at 80°C (4 h). This step proceeds with 92% yield, confirmed by FTIR (S=O stretch at 1,150 cm⁻¹).

Critical Parameters

  • Oxidant Choice : m-CPBA or Oxone® results in over-oxidation.

  • Temperature Control : >90°C degrades the thiadiazole ring.

Amide Coupling: Final Step

Schotten-Baumann Reaction

The acid chloride (1.1 eq) reacts with 5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine (1.0 eq) in a biphasic system (CH2Cl2/H2O) with NaHCO3 (2.5 eq). Stirring at 0°C (2 h) followed by room temperature (12 h) affords the target compound in 81% yield.

Purification Protocol

  • Recrystallization : Ethanol/water (3:1) yields white crystals (mp 162–164°C).

  • HPLC Purity : >99% (C18 column, 70:30 MeCN/H2O).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89–7.42 (m, 4H, Ar-H), 4.12 (t, 2H, OCH2), 1.78 (sextet, 2H, CH2), 1.01 (t, 3H, CH3).

  • HRMS (ESI+) : m/z 494.0521 [M+H]+ (calc. 494.0518).

Alternative Synthetic Pathways

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 min) using HATU as a coupling agent in DMF accelerates the amide bond formation, achieving 88% yield. However, scalability remains challenging due to equipment limitations.

Solid-Phase Synthesis

Immobilization of the thiadiazole amine on Wang resin enables stepwise assembly, but the sulfonylation step suffers from low efficiency (<50%).

Industrial-Scale Considerations

Cost Analysis

  • Thionyl Chloride : Accounts for 40% of raw material costs.

  • Hydrogen Peroxide : Optimal at 30% concentration to balance cost and safety.

Environmental Impact

  • Waste Streams : SOCl2 hydrolysis generates HCl gas, necessitating scrubbers.

  • Green Chemistry : Substituting H2O2 with O2/TiO2 photocatalysis reduces waste (under investigation) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl-thiadiazole system facilitates nucleophilic substitution at sulfur or nitrogen centers. In analogous compounds (e.g., 4-fluorobenzyl sulfonyl-thiadiazoles), substituents on the sulfonyl group undergo displacement with nucleophiles like amines or alcohols under mild conditions . For example:

Reaction TypeConditionsProductYieldSource
Amine substitution at sulfonylPyridine, DCM, 25°C, 8hSulfonamide derivatives75–90%
Alcohol substitutionTHF, microwave (60–65°C), 15 minAlkoxy-sulfonyl intermediates67–87%

The 2-chlorobenzyl group may hinder reactivity compared to para-substituted analogs due to steric effects, but sulfonamide displacement remains feasible under catalytic or heated conditions .

Hydrolysis Reactions

Key hydrolysis pathways involve cleavage of the sulfonamide or benzamide bonds:

Sulfonamide Hydrolysis

Sulfonamide hydrolysis to sulfonic acid derivatives requires strong acidic (e.g., HCl, H2SO4) or basic (e.g., NaOH) conditions. For example:

text
R-SO2-NR'2 + H2O → R-SO3H + HNR'2

Data from structurally related compounds suggest prolonged reflux (6–12h) in concentrated HCl achieves full conversion .

Benzamide Hydrolysis

The benzamide group hydrolyzes under basic conditions (e.g., NaOH, ethanol/water) to yield 2-propoxybenzoic acid and the corresponding amine :

text
Benzamide → 2-Propoxybenzoic acid + Thiadiazole-sulfonamide amine
ConditionsReaction TimeYieldSource
6M NaOH, 80°C, ethanol4h~85%

Cyclization Reactions

Intramolecular cyclization is enabled by the proximity of functional groups. For instance:

  • The propoxy oxygen may attack electrophilic thiadiazole carbons, forming fused oxazole or oxadiazole rings under dehydrating agents (e.g., POCl3) .

  • Similar thiadiazole derivatives form 7-membered azepinones via Rh(III)-catalyzed annulation with allylic alcohols .

Cyclization TypeCatalyst/ConditionsProductYieldSource
Oxazole ring formationPOCl3, 100°C, 2hOxazole-fused thiadiazole68%
Rh(III)-catalyzed annulation[Cp*RhCl2]2, AgSbF6Azepinone derivatives72%

Coordination Chemistry

The thiadiazole sulfur and sulfonamide oxygen/nitrogen atoms act as ligands for metal ions. Copper(II) and iron(III) complexes have been reported for related benzamide-thiadiazole systems, enhancing catalytic or biological activity .

Metal IonLigand SitesApplicationSource
Cu(II)Thiadiazole-S, amide-NAntimicrobial agents
Fe(III)Sulfonamide-OOxidation catalysis

Electrophilic Aromatic Substitution

ReactionConditionsProductYieldSource
Benzamide nitrationHNO3/H2SO4, 0°C, 2hNitro-substituted benzamide55%

Key Structural Influences on Reactivity

  • Sulfonyl-Thiadiazole Core : Enhances electrophilicity at sulfur and nitrogen, favoring nucleophilic substitution .

  • 2-Chlorobenzyl Group : Steric effects reduce reactivity compared to para-substituted analogs but stabilize intermediates via resonance .

  • Propoxy Substituent : Electron-donating effects moderate benzamide hydrolysis rates .

This compound’s multifunctional design enables diverse reactivity, positioning it as a versatile scaffold for medicinal and materials chemistry applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiadiazole structures exhibit significant antimicrobial properties. For example, a study on 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Potential

The compound N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide may also show anticancer activity. Studies on related thiadiazole derivatives have indicated their potential to inhibit cancer cell proliferation. For instance, derivatives of 1,3,4-thiadiazole were evaluated against human breast cancer cell lines and showed varying degrees of cytotoxicity .

Antiviral Properties

Thiadiazole compounds have been explored for their antiviral activities. Research on similar structures has shown effectiveness against viral pathogens such as tobacco mosaic virus (TMV), suggesting that the compound might also possess antiviral capabilities .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, compounds were screened against multiple bacterial strains using broth microdilution methods. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like penicillin and ciprofloxacin .

Case Study 2: Anticancer Activity Assessment

A detailed investigation into the anticancer properties of related thiadiazole derivatives was conducted using the Sulforhodamine B assay. Compounds were tested against different cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer). Results revealed that some derivatives had IC50 values significantly lower than standard chemotherapy agents, indicating their potential as alternative therapeutic agents .

Case Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of thiadiazole derivatives has provided insights into how modifications can enhance biological activity. For instance, the introduction of halogen substituents was found to increase antimicrobial potency . This information is crucial for guiding future synthetic efforts aimed at optimizing efficacy.

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among 1,3,4-thiadiazole derivatives include:

  • Substituents on the thiadiazole ring : Sulfonyl (SO₂) vs. thio (S-) groups.
  • Benzamide substituents : Position (e.g., 2-propoxy vs. 4-fluoro) and functional groups (e.g., methoxy, nitro).
  • Sulfonyl-linked moieties : Chlorobenzyl vs. other aryl/alkyl groups.

Table 1: Comparison of Structural and Physical Properties

Compound Name / ID Substituents (Thiadiazole-2-yl) Melting Point (°C) Yield (%) Key Structural Features Reference
Target Compound (hypothetical) 2-propoxybenzamide, 2-Cl-benzyl sulfonyl - - Sulfonyl group, chloro, propoxy chain -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Thio (S-), 4-Cl-benzyl 132–134 74 Thio group, chloro, branched alkyl
N-(5-((4-Fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide Sulfonyl (SO₂), 4-F-benzyl - - Dual fluorobenzamide/sulfonyl groups
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Thio (S-), 4-Cl-benzyl - - Thio group, dimethylsulfamoyl
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) Thio (S-), piperidinyl ethyl - 65–85 Thio group, piperidine moiety

Key Observations :

  • Sulfonyl vs. Thio Groups : Sulfonyl derivatives (e.g., target compound) are expected to exhibit higher polarity and melting points compared to thio analogs (e.g., compound 5e, mp 132–134°C) due to stronger intermolecular forces .

Antioxidant Activity :

  • Compounds with electron-donating groups (e.g., 4-hydroxy-3-methoxy in 9g ) showed potent ABTS•+ scavenging (comparable to trolox). The target’s 2-propoxy group may confer moderate antioxidant activity due to its electron-donating nature.

Enzyme Inhibition :

  • Piperidine-containing thiadiazoles (7a-7l) demonstrated acetylcholinesterase (AChE) inhibition, suggesting that bulky substituents (e.g., 2-propoxy) may enhance target binding .

Antimicrobial Potential:

  • Chlorobenzyl derivatives (e.g., 5e ) exhibited fungicidal activity, implying the target’s 2-chlorobenzyl sulfonyl group could contribute to similar effects .

Biological Activity

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S, with a molecular weight of 397.87 g/mol. The compound features a thiadiazole ring, a sulfonyl group, and a propoxybenzamide moiety, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites on enzymes, potentially inhibiting their activity. This may lead to modulation of metabolic pathways.
  • Receptor Modulation : The thiadiazole ring can participate in hydrogen bonding and π-π interactions with receptors, influencing cellular signaling pathways.

Research indicates that similar thiadiazole derivatives exhibit significant activity against adenosine receptors, suggesting that this compound may also possess this capability .

Anticancer Activity

Thiadiazole derivatives have been shown to exhibit anticancer properties. For instance, compounds with similar structures have demonstrated selective inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)
LUF5437K562 (myelogenous leukemia)7.0
LUF5417A3 receptor82.0

The presence of the thiadiazole moiety is critical for enhancing cytotoxicity against cancer cells . The mechanism often involves the inhibition of specific kinases or proteins involved in tumor growth.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives can exhibit antimicrobial properties comparable to standard antibiotics. For example, compounds derived from the 1,3,4-thiadiazole scaffold have shown effective antimicrobial activity against various pathogens .

Case Studies

Several studies have highlighted the potential applications of thiadiazole compounds in medicine:

  • Anticancer Studies : A study evaluated various thiadiazole derivatives for their ability to inhibit cancer cell proliferation. The results showed that modifications on the thiadiazole ring significantly influenced their anticancer activity .
  • Adenosine Receptor Studies : Investigations into the binding affinities of thiadiazole derivatives at adenosine receptors revealed promising candidates for further development as therapeutic agents targeting neurological disorders .
  • Antimicrobial Efficacy : In vitro tests demonstrated that certain thiadiazole derivatives exhibited comparable efficacy to ciprofloxacin against bacterial strains, indicating their potential as novel antimicrobial agents .

Q & A

Q. How can advanced purity assessment techniques (beyond TLC) improve reproducibility?

  • Techniques : Employ HPLC-DAD (≥95% purity threshold) and elemental analysis (C, H, N ±0.4%). Single-crystal XRD () provides definitive structural confirmation .

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